molecular formula C15H17N3 B1317917 {2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine CAS No. 953884-19-0

{2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine

Cat. No. B1317917
CAS RN: 953884-19-0
M. Wt: 239.32 g/mol
InChI Key: YRMPQYYLEPEAOE-UHFFFAOYSA-N
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Description

“{2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine” is a chemical compound with the molecular formula C15H16N2 . It has a molecular weight of 224.31 . The IUPAC name for this compound is 2-(3,4-dihydro-1(2H)-quinolinyl)aniline .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16N2/c16-13-8-2-4-10-15(13)17-11-5-7-12-6-1-3-9-14(12)17/h1-4,6,8-10H,5,7,11,16H2 . This indicates the connectivity and hydrogen count of the molecule’s atoms.


Physical And Chemical Properties Analysis

The compound “{2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine” has a molecular weight of 224.31 . The storage temperature for this compound is ambient .

Scientific Research Applications

Antileishmanial Efficacy

Compounds with a similar structure have been synthesized and evaluated for their effectiveness against visceral leishmaniasis (VL), a severe parasitic disease. The unique functionalization of these compounds could suggest potential antileishmanial applications for “{2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine”.

Anti-proliferative Activity

Studies on related dihydroquinolinyl compounds have shown anti-proliferative effects, causing loss of mitochondrial membrane potential and activation of apoptosis pathways in cancer cells. This indicates a possible application in cancer research and treatment.

Inhibition of Parasitic Enzymes

Derivatives of similar chemical scaffolds have been identified as selective inhibitors of enzymes crucial for the survival of parasites like Plasmodium falciparum, which causes malaria. This suggests potential use in developing antimalarial therapies.

Catalysis in Organic Synthesis

Some dihydropyrimidinone derivatives catalyze reactions under metal Lewis acid catalysis and solvent-free conditions, pointing to applications in green chemistry and efficient synthesis processes.

Precursors in Bioactive Molecule Synthesis

Compounds within this family are used as precursors for synthesizing various bioactive molecules, indicating that “{2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine” could serve a similar role in pharmaceutical development.

Pharmacological Evolution

Quinolinyl-pyridinyl compounds have been synthesized and evaluated for their pharmacological properties, including antibacterial, antifungal, and antimalarial activities, suggesting a broad spectrum of potential medical applications.

DNA Interaction Studies

Some methylated quinolinium compounds exhibit selectivity for quadruplex DNA over double-stranded DNA, which could imply research applications in studying DNA structures and interactions.

Research on π-Conjugated Systems

Quinoline-containing compounds are studied for their electronic properties and interactions, which could be relevant in material science and electronic device development.

properties

IUPAC Name

[2-(3,4-dihydro-2H-quinolin-1-yl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c16-11-13-6-3-9-17-15(13)18-10-4-7-12-5-1-2-8-14(12)18/h1-3,5-6,8-9H,4,7,10-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMPQYYLEPEAOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C3=C(C=CC=N3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinyl}methanamine

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